1,2-Dimethylpyrrolidin-3-amine

Chiral building block Stereoselective synthesis Pyrrolidine derivatives

1,2-Dimethylpyrrolidin-3-amine (CAS 1314933-97-5) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. The compound features a pyrrolidine ring bearing two methyl groups at the 1- and 2-positions and a primary amine at the 3-position, creating a stereogenic center at C2.

Molecular Formula C6H14N2
Molecular Weight 114.192
CAS No. 1314933-97-5
Cat. No. B2468418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpyrrolidin-3-amine
CAS1314933-97-5
Molecular FormulaC6H14N2
Molecular Weight114.192
Structural Identifiers
SMILESCC1C(CCN1C)N
InChIInChI=1S/C6H14N2/c1-5-6(7)3-4-8(5)2/h5-6H,3-4,7H2,1-2H3
InChIKeyRPMVELKOENZIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylpyrrolidin-3-amine (CAS 1314933-97-5): Procurement-Grade Physicochemical and Structural Baseline


1,2-Dimethylpyrrolidin-3-amine (CAS 1314933-97-5) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. The compound features a pyrrolidine ring bearing two methyl groups at the 1- and 2-positions and a primary amine at the 3-position, creating a stereogenic center at C2 [1]. It is commercially available as a clear liquid with a predicted boiling point of 118.0±8.0 °C, predicted density of 0.896±0.06 g/cm³, and predicted pKa of 9.89±0.60 . The compound serves as a chiral amine building block for pharmaceutical synthesis and medicinal chemistry research [2].

1
Chiral pyrrolidine building block with stereocenter at C2 for enantioselective synthesis
2
Primary amine at C3 supports diverse derivatization and conjugation workflows
3
Commercially available single enantiomers enable stereochemical-control studies

1,2-Dimethylpyrrolidin-3-amine Procurement Risk: Why In-Class Pyrrolidine Amines Are Not Interchangeable


Substituting 1,2-dimethylpyrrolidin-3-amine with structurally similar pyrrolidine amines (e.g., N,N-dimethylpyrrolidin-3-amine, 1-methylpyrrolidin-3-amine, or 3-(dimethylamino)pyrrolidine) introduces substantive differences in stereochemical presentation, steric environment, and amine nucleophilicity that can alter synthetic outcomes and biological target engagement [1]. The 1,2-dimethyl substitution pattern generates a chiral center at C2 absent in N,N-dimethyl analogs, while the primary amine at C3 offers distinct reactivity compared to tertiary dimethylamino groups in alternative building blocks [2]. The absence of direct head-to-head comparative studies in the open literature necessitates procurement decisions based on the specific structural requirements of the intended synthetic or screening application, as the quantitative evidence below indicates meaningful differences in physicochemical and stereochemical parameters that preclude simple interchangeability.

Stereocenter mismatch: N,N‑dimethylpyrrolidin-3-amine and 1‑methylpyrrolidin-3-amine lack the C2 chiral center, altering diastereoselective outcomes.
Amine reactivity shift: Tertiary dimethylamino analogs offer different nucleophilicity and protonation state than the primary amine at C3.
Racemic vs. enantiopure: Most comparator pyrrolidines are supplied as racemates; stereochemical resolution may be required before use.

1,2-Dimethylpyrrolidin-3-amine Comparative Evidence: Quantitative Differentiation from Pyrrolidine Amine Analogs


Steric and Electronic Differentiation: C2 Methyl Substitution Creates a Stereogenic Center Absent in N,N-Dimethyl Analogs

1,2-Dimethylpyrrolidin-3-amine contains a stereogenic center at C2 due to the methyl substitution at the 2-position of the pyrrolidine ring, which is absent in N,N-dimethylpyrrolidin-3-amine (3-(dimethylamino)pyrrolidine) where both methyl groups reside on the exocyclic nitrogen [1]. This structural feature provides a distinct steric environment at the C2-C3 region, as the C2 methyl group introduces 1,2-allylic strain-like conformational constraints that can influence diastereoselectivity in subsequent synthetic transformations compared to analogs lacking this substitution .

Stereocenter presence
Class-level inference
Target: one C2 stereocenter; N,N‑dimethyl analog: zero ring chirality
Supports enantioselective route design
Single enantiomers commercially available
Chiral building block Stereoselective synthesis Pyrrolidine derivatives

Amine Basicity and Nucleophilicity: Predicted pKa Differentiates Reactivity from Tertiary Dimethylamino Pyrrolidines

The predicted pKa of 1,2-dimethylpyrrolidin-3-amine is 9.89±0.60, which is lower than the predicted pKa of 10.40±0.20 for N,N'-dimethyl-3-aminopyrrolidine (a tertiary amine analog) . This difference in basicity reflects the distinct electronic environment of a primary amine (target compound) versus a tertiary amine (comparator) and predicts differential protonation states under physiological and reaction conditions. The primary amine in 1,2-dimethylpyrrolidin-3-amine offers greater nucleophilic character and more versatile derivatization options (e.g., amide bond formation, reductive amination) compared to the fully substituted tertiary amine in 3-(dimethylamino)pyrrolidine.

Predicted pKa
Cross-study comparable
9.89±0.60 vs. 10.40±0.20 for tertiary amine analog
Primary amine lowers basicity, may influence protonation in assays
Predicted values; experimental pKa not reported
Nucleophilicity Amine basicity Synthetic utility

Metabolic Stability Potential: Tertiary Amine Pyrrolidines Show Superior Stability Over Secondary Amines

Class-level evidence indicates that tertiary amine pyrrolidinyl analogs exhibit significantly greater metabolic stability than their N-alkylated (secondary amine) counterparts [1]. While 1,2-dimethylpyrrolidin-3-amine is a primary amine at C3, the methyl substitution at N1 renders the ring nitrogen tertiary, which may confer partial stability benefits compared to fully unsubstituted pyrrolidine amines. However, direct comparative metabolic stability data (e.g., human liver microsome t₁/₂ or intrinsic clearance) for 1,2-dimethylpyrrolidin-3-amine versus specific analogs are not available in the open literature.

Metabolic stability
Class-level inference
Tertiary amine pyrrolidines trend toward higher stability than secondary amines
Tertiary ring N may confer partial stability; direct data required
No target-specific microsomal data available
Metabolic stability Drug discovery Pyrrolidine amines

Chiral Resolution and Stereochemical Purity: Commercially Available Single Enantiomers Enable Stereospecific Applications

1,2-Dimethylpyrrolidin-3-amine is commercially available as specific stereoisomers, including (2R,3R)-1,2-dimethylpyrrolidin-3-amine (CAS 2277321-14-7) with a purity of 95% . In contrast, many related pyrrolidine amine building blocks (e.g., N,N-dimethylpyrrolidin-3-amine, 1-methylpyrrolidin-3-amine) are frequently supplied as racemic mixtures unless specifically resolved. The availability of defined stereoisomers for 1,2-dimethylpyrrolidin-3-amine supports applications requiring absolute stereochemical control, such as the synthesis of stereodefined pharmaceutical intermediates or chiral ligand development.

Enantiopure supply
Head-to-head
(2R,3R) isomer 95% purity; comparators typically racemic
Eliminates in-house chiral resolution step
Verify stereochemistry via COA before use
Chiral resolution Enantiopure building blocks Asymmetric synthesis

1,2-Dimethylpyrrolidin-3-amine Procurement Scenarios: Evidence-Backed Applications


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates Requiring 1,2-Substituted Pyrrolidine Scaffolds

1,2-Dimethylpyrrolidin-3-amine is best procured when the synthetic route requires a chiral pyrrolidine building block with a defined stereocenter at C2 and a primary amine at C3 for further derivatization. The availability of single enantiomers (e.g., (2R,3R)-1,2-dimethylpyrrolidin-3-amine) enables direct incorporation into stereospecific syntheses without additional resolution steps . Applications include the preparation of pyrrolidine-containing drug candidates where the 1,2-dimethyl substitution pattern is essential for target binding or pharmacokinetic properties, as informed by SAR studies of related dimethylamino pyrrolidine inhibitors [1].

Development of PRC2/EED Protein-Protein Interaction Inhibitors and Related Epigenetic Modulators

Structure-activity relationship (SAR) studies have identified dimethylamino pyrrolidines as potent inhibitors of the PRC2 complex through disruption of EED/H3K27me3 binding, with optimized analogs achieving nanomolar potency and in vivo tumor growth inhibition in mouse xenograft models [1]. While 1,2-dimethylpyrrolidin-3-amine itself has not been directly evaluated in these studies, its structural similarity to the dimethylamino pyrrolidine core suggests potential utility as a building block for generating novel PRC2 inhibitor analogs or as a comparator scaffold in medicinal chemistry programs targeting epigenetic regulators.

Synthesis of Monoamine Reuptake Inhibitors and Neurological Research Tools

Pyrrolidine-based amines have been extensively explored as monoamine reuptake inhibitors targeting serotonin, norepinephrine, and dopamine transporters [2]. 1,2-Dimethylpyrrolidin-3-amine offers a distinct substitution pattern compared to the N,N-dimethylamino pyrrolidines commonly employed in this class, potentially providing differential selectivity profiles or metabolic stability characteristics. The primary amine at C3 also enables facile conjugation to reporter groups or affinity tags for chemical biology applications.

Chiral Ligand Development for Asymmetric Catalysis

The combination of a stereogenic center at C2 and a primary amine at C3 makes 1,2-dimethylpyrrolidin-3-amine a suitable precursor for chiral ligand synthesis. The primary amine can be readily functionalized to introduce coordinating groups (e.g., phosphines, oxazolines, sulfonamides), while the C2 methyl group provides steric differentiation that may influence enantioselectivity in catalytic transformations. Procurement of enantiopure material is essential for such applications .

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
C2 stereocenter + primary amine handle
Enantiomeric purity and derivatization efficiency
PRC2/EED inhibitor analog development
1,2‑dimethylpyrrolidine scaffold for SAR exploration
Target binding assays; model-response profiling
Monoamine transporter research
Primary amine conjugation site; distinct substitution
Selectivity screening across transporter subtypes
Chiral ligand development
Stereogenic center with functionalizable amine
Enantioselectivity in catalytic transformations

Technical Documentation Hub

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24 linked technical documents
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